molecular formula C13H19ClN2 B1385825 N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine CAS No. 893751-59-2

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine

Cat. No.: B1385825
CAS No.: 893751-59-2
M. Wt: 238.75 g/mol
InChI Key: YYYMOJGRNCJDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an amino group, a chlorophenyl group, a cyclohexyl group, and a methylamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine typically involves the reaction of 2-amino-4-chlorobenzonitrile with cyclohexylamine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to active sites on target molecules, thereby influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4-chlorophenyl)anthranilic acid
  • N-(2-Amino-4-chlorophenyl)-N-methylamine
  • N-(2-Amino-4-chlorophenyl)-N-cyclohexylamine

Uniqueness

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both cyclohexyl and methylamine groups distinguishes it from other similar compounds, providing a broader range of chemical and biological activities.

Properties

IUPAC Name

4-chloro-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYMOJGRNCJDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.